Cas no 2757916-51-9 (5-(Fluorosulfonyl)-2-methoxy-4-methylbenzoic acid)

5-(Fluorosulfonyl)-2-methoxy-4-methylbenzoic acid is a fluorosulfonylated aromatic carboxylic acid derivative with applications in organic synthesis and pharmaceutical intermediates. Its key structural features include a reactive fluorosulfonyl (–SO₂F) group, which serves as a versatile electrophile for Suzuki couplings and other cross-coupling reactions, as well as a methoxy and methyl substituent that influence steric and electronic properties. The carboxylic acid moiety further enhances its utility as a building block for derivatization. This compound is valued for its stability under controlled conditions and its role in facilitating selective transformations in medicinal chemistry and material science. Proper handling under inert conditions is recommended due to the reactivity of the fluorosulfonyl group.
5-(Fluorosulfonyl)-2-methoxy-4-methylbenzoic acid structure
2757916-51-9 structure
Product name:5-(Fluorosulfonyl)-2-methoxy-4-methylbenzoic acid
CAS No:2757916-51-9
MF:C9H9FO5S
Molecular Weight:248.228165388107
CID:5464573
PubChem ID:165759874

5-(Fluorosulfonyl)-2-methoxy-4-methylbenzoic acid 化学的及び物理的性質

名前と識別子

    • 5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid
    • Z4561806647
    • 5-(Fluorosulfonyl)-2-methoxy-4-methylbenzoic acid
    • インチ: 1S/C9H9FO5S/c1-5-3-7(15-2)6(9(11)12)4-8(5)16(10,13)14/h3-4H,1-2H3,(H,11,12)
    • InChIKey: RZCGSGHASVUECV-UHFFFAOYSA-N
    • SMILES: S(C1C=C(C(=O)O)C(=CC=1C)OC)(=O)(=O)F

計算された属性

  • 精确分子量: 248.01547272 g/mol
  • 同位素质量: 248.01547272 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 361
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.6
  • 分子量: 248.23
  • トポロジー分子極性表面積: 89

5-(Fluorosulfonyl)-2-methoxy-4-methylbenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-27116669-10.0g
5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid
2757916-51-9 95.0%
10.0g
$3131.0 2025-03-20
Enamine
EN300-27116669-10g
5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid
2757916-51-9 95%
10g
$3131.0 2023-09-11
Enamine
EN300-27116669-2.5g
5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid
2757916-51-9 95.0%
2.5g
$1428.0 2025-03-20
Enamine
EN300-27116669-5.0g
5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid
2757916-51-9 95.0%
5.0g
$2110.0 2025-03-20
Enamine
EN300-27116669-5g
5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid
2757916-51-9 95%
5g
$2110.0 2023-09-11
Aaron
AR028G27-1g
5-(fluorosulfonyl)-2-methoxy-4-methylbenzoicacid
2757916-51-9 95%
1g
$1026.00 2025-02-16
1PlusChem
1P028FTV-500mg
5-(fluorosulfonyl)-2-methoxy-4-methylbenzoicacid
2757916-51-9 95%
500mg
$766.00 2024-05-07
Aaron
AR028G27-2.5g
5-(fluorosulfonyl)-2-methoxy-4-methylbenzoicacid
2757916-51-9 95%
2.5g
$1989.00 2025-02-16
Aaron
AR028G27-50mg
5-(fluorosulfonyl)-2-methoxy-4-methylbenzoicacid
2757916-51-9 95%
50mg
$256.00 2025-02-16
Enamine
EN300-27116669-0.5g
5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid
2757916-51-9 95.0%
0.5g
$569.0 2025-03-20

5-(Fluorosulfonyl)-2-methoxy-4-methylbenzoic acid 関連文献

5-(Fluorosulfonyl)-2-methoxy-4-methylbenzoic acidに関する追加情報

Comprehensive Overview of 5-(Fluorosulfonyl)-2-methoxy-4-methylbenzoic acid (CAS No. 2757916-51-9)

5-(Fluorosulfonyl)-2-methoxy-4-methylbenzoic acid (CAS No. 2757916-51-9) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry, material science, and agrochemical research. This compound, characterized by its unique fluorosulfonyl and methoxy functional groups, serves as a versatile intermediate in the synthesis of complex molecules. Its molecular structure, which includes a benzoic acid backbone, makes it particularly valuable for applications requiring precise chemical modifications.

The growing interest in 5-(Fluorosulfonyl)-2-methoxy-4-methylbenzoic acid can be attributed to its role in the development of advanced materials and bioactive compounds. Researchers are increasingly exploring its potential in drug discovery, where its fluorosulfonyl group can act as a reactive handle for further derivatization. This feature is particularly relevant in the context of click chemistry and bioconjugation, which are hot topics in modern synthetic chemistry. The compound's ability to participate in selective reactions makes it a valuable tool for designing targeted therapeutics and diagnostic agents.

In addition to its pharmaceutical applications, 5-(Fluorosulfonyl)-2-methoxy-4-methylbenzoic acid has found utility in the development of high-performance polymers and electronic materials. The methoxy and methyl substituents on the aromatic ring contribute to the compound's stability and solubility, which are critical factors in material science. Recent studies have highlighted its potential in creating organic semiconductors and light-emitting diodes (LEDs), aligning with the global push for sustainable and energy-efficient technologies.

The synthesis and characterization of 5-(Fluorosulfonyl)-2-methoxy-4-methylbenzoic acid have been subjects of extensive research. Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are commonly employed to ensure the compound's purity and structural integrity. These methods are essential for meeting the stringent quality standards required in pharmaceutical manufacturing and industrial applications.

One of the most frequently asked questions about 5-(Fluorosulfonyl)-2-methoxy-4-methylbenzoic acid pertains to its safety profile and handling precautions. While the compound is not classified as a hazardous material, proper laboratory practices, including the use of personal protective equipment (PPE), are recommended to minimize exposure. Researchers also inquire about its storage conditions, which typically involve keeping the compound in a cool, dry environment away from light and moisture to maintain its stability.

The demand for 5-(Fluorosulfonyl)-2-methoxy-4-methylbenzoic acid is expected to rise in the coming years, driven by its expanding applications in green chemistry and sustainable synthesis. As industries increasingly prioritize environmentally friendly processes, this compound's role in catalysis and renewable energy solutions is likely to grow. Its compatibility with flow chemistry and continuous manufacturing further enhances its appeal to modern chemical enterprises.

In summary, 5-(Fluorosulfonyl)-2-methoxy-4-methylbenzoic acid (CAS No. 2757916-51-9) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it a valuable asset in pharmaceutical research, material science, and industrial chemistry. As research continues to uncover new uses for this compound, its significance in advancing cutting-edge technologies is set to increase, solidifying its position as a key player in the chemical industry.

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